Antimicrobial Potency: E-Propenyl vs. Allyl Analogs
In a comparative study of benzimidazole derivatives, 2-[(E)-prop-1-enyl]-1H-benzimidazole demonstrated superior antimicrobial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) compared to its 2-allyl and 1-allyl counterparts. The (E)-propenyl substitution resulted in a significantly lower Minimum Inhibitory Concentration (MIC) [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli |
|---|---|
| Target Compound Data | MIC = 16 µg/mL (S. aureus); 32 µg/mL (E. coli) |
| Comparator Or Baseline | 2-allyl-1H-benzimidazole (MIC = 64 µg/mL for both strains); 1-allylbenzimidazole (MIC = 128 µg/mL for both strains) |
| Quantified Difference | 2-[(E)-prop-1-enyl]-1H-benzimidazole is 4-fold more potent against S. aureus and 2-4 fold more potent against E. coli than the comparators. |
| Conditions | In vitro broth microdilution assay, according to CLSI guidelines. |
Why This Matters
For researchers developing novel antimicrobial agents, the 4-fold improvement in potency translates directly to lower required dosages, reduced potential for off-target effects, and a wider therapeutic window.
- [1] Özden, S., et al. (1999). New derivatives of benzimidazole and their antimicrobial activity. PubMed. View Source
